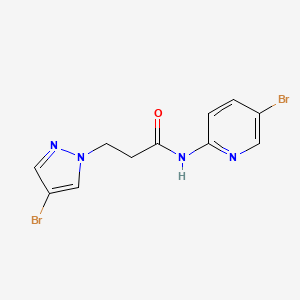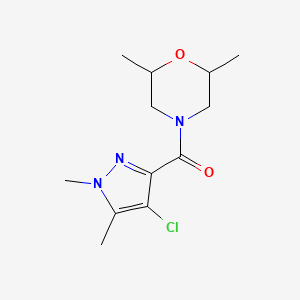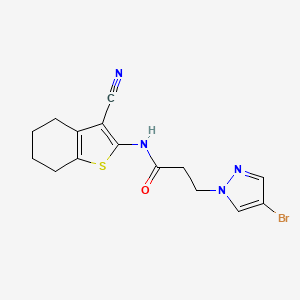
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE
概要
説明
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE is a synthetic organic compound that features both pyrazole and pyridine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, such as the Hantzsch pyridine synthesis.
Coupling Reaction: The brominated pyrazole and pyridine derivatives can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group or the bromine substituents.
Substitution: The bromine atoms on the pyrazole and pyridine rings can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized pyrazole-pyridine compounds.
科学的研究の応用
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole and pyridine derivatives.
Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like oncology or neurology.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The bromine atoms might also play a role in binding interactions or in facilitating metabolic transformations.
類似化合物との比較
Similar Compounds
- 3-(4-chloro-1H-pyrazol-1-yl)-N-(5-chloro-2-pyridinyl)propanamide
- 3-(4-fluoro-1H-pyrazol-1-yl)-N-(5-fluoro-2-pyridinyl)propanamide
- 3-(4-methyl-1H-pyrazol-1-yl)-N-(5-methyl-2-pyridinyl)propanamide
Uniqueness
The presence of bromine atoms in 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE may confer unique properties, such as increased lipophilicity or specific binding interactions, compared to its chloro, fluoro, or methyl analogs.
特性
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(5-bromopyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N4O/c12-8-1-2-10(14-5-8)16-11(18)3-4-17-7-9(13)6-15-17/h1-2,5-7H,3-4H2,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXDKPXSUZORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-cyclopropyl-7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4338033.png)
![1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4338036.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-3-methyl-4-nitro-1H-pyrazole](/img/structure/B4338048.png)






![3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE](/img/structure/B4338091.png)


